Menin-MLL Inhibitor 19 Exhibits Moderate Biochemical Potency with an IC50 of 1.2 µM, Positioned Between Early Leads and High-Potency Clinical Candidates
Menin-MLL inhibitor 19 (designated MI-19) demonstrates an IC50 of 1.200 µM for disruption of the menin-MLL interaction, as measured in a fluorescence polarization (FP) assay [1]. This potency is intermediate within the broader menin inhibitor landscape: it is ~2.7-fold less potent than MI-2 (IC50 = 446 nM) but ~1.5-fold more potent than MI-12 (IC50 = 14 µM) . Compared to high-potency clinical candidates, inhibitor 19 is ~80-fold less potent than VTP50469 (Ki = 104 pM) and ~80-fold less potent than MI-503 (IC50 = 14.7 nM) . This moderate potency makes it a valuable tool for studies requiring partial target engagement or for benchmarking against more potent inhibitors.
| Evidence Dimension | Biochemical inhibition of menin-MLL interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.200 µM (MI-19) |
| Comparator Or Baseline | MI-2: IC50 = 446 nM (0.446 µM); MI-12: IC50 = 14 µM; VTP50469: Ki = 104 pM (0.000104 µM); MI-503: IC50 = 14.7 nM (0.0147 µM) |
| Quantified Difference | MI-19 is ~2.7-fold less potent than MI-2, ~11.7-fold more potent than MI-12, and ~80-fold less potent than MI-503 and VTP50469. |
| Conditions | Fluorescence polarization (FP) assay using FITC-labeled MBM1 peptide and recombinant menin protein. |
Why This Matters
This quantitative benchmark allows researchers to select inhibitor 19 for studies where moderate target engagement is desired, avoiding the complete pathway suppression that occurs with high-potency clinical candidates.
- [1] He, S., et al. Theoretical models of inhibitory activity for inhibitors of protein–protein interactions: targeting menin–mixed lineage leukemia with small molecules. RSC Med. Chem., 2017, 8(12), 2216-2227. (Table 1: MI-19 IC50 = 1.200 µM). View Source
